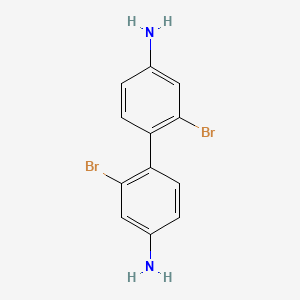

4,4'-Diamino-2,2'-dibromobiphenyl

Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single bond. This fundamental structure allows for a wide array of substitutions on the rings, leading to a vast library of molecules with diverse properties. rsc.orgresearchgate.net In contemporary chemical science, these compounds are ubiquitous, serving as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net Their significance stems from the unique electronic and steric characteristics imparted by the biphenyl core, which can be finely tuned through the introduction of various functional groups. researchgate.net The rotational freedom around the central carbon-carbon bond, and the potential for atropisomerism in ortho-substituted derivatives, adds another layer of complexity and utility to this class of molecules. rsc.orgacs.org

Significance of Substituted Biphenyls in Advanced Materials and Synthetic Methodologies

Substituted biphenyls are integral to the development of advanced materials. They form the basis of liquid crystals, organic light-emitting diodes (OLEDs), and various polymers with specialized properties. rsc.orgresearchgate.net The ability to control the electronic nature and physical arrangement of these molecules through substitution allows for the rational design of materials with desired optical, electronic, and thermal characteristics. For instance, the introduction of specific functional groups can influence properties such as charge-carrier mobility and thermal stability in organic semiconductors. royalsocietypublishing.org

In the realm of synthetic methodologies, biphenyl derivatives are not only synthetic targets but also key intermediates and ligands in catalysis. rsc.org The development of cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has revolutionized the synthesis of complex biphenyls. rsc.orgwikipedia.org Furthermore, substituted biphenyls, particularly those with amino groups, are valuable precursors for creating more complex molecular architectures, including fused heterocyclic systems. rsc.orgossila.com

Specific Research Focus: 4,4'-Diamino-2,2'-dibromobiphenyl as a Key Chemical Entity

Within the vast family of substituted biphenyls, this compound has emerged as a compound of significant interest. Its structure, featuring amino groups at the 4 and 4' positions and bromine atoms at the 2 and 2' positions, makes it a versatile building block for the synthesis of more complex molecules. The amino groups provide reactive sites for further functionalization, while the bromine atoms can participate in various cross-coupling reactions. This specific arrangement of functional groups allows for the construction of unique and potentially valuable molecular frameworks.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-amino-2-bromophenyl)-3-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGOWIFSRZWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4,4 Diamino 2,2 Dibromobiphenyl

Precursor Synthesis Strategies for 4,4'-Diamino-2,2'-dibromobiphenyl

The principal and most well-documented route to this compound involves the chemical reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl. ossila.com This precursor molecule is itself synthesized through specific coupling reactions.

Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl to this compound

The conversion of the nitro groups in 4,4'-Dibromo-2,2'-dinitrobiphenyl to amino groups is a critical step in forming the target diamine compound. ossila.com This reduction can be accomplished using various reducing agents and reaction conditions.

The synthesis of the precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl, is predominantly achieved via an Ullmann coupling reaction. ossila.com This method involves the copper-catalyzed homocoupling of 2,5-dibromonitrobenzene. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. ossila.com This process is known for its high efficiency and yield.

Table 1: Ullmann Coupling for 4,4'-Dibromo-2,2'-dinitrobiphenyl Synthesis

| Parameter | Details |

| Starting Material | 2,5-Dibromonitrobenzene |

| Catalyst | Copper powder |

| Solvent | Dimethylformamide (DMF) |

| Yield | High |

This table summarizes the key components of the Ullmann coupling reaction for synthesizing the precursor to this compound.

A common method for the reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl to this compound involves the use of tin powder in a mixture of ethanol (B145695) and hydrochloric acid. charlotte.eduwhiterose.ac.uk In this reaction, tin metal reacts with hydrochloric acid to generate tin(II) chloride in situ, which then acts as the reducing agent to convert the nitro groups to amino groups. charlotte.edu The reaction is typically carried out under reflux conditions. whiterose.ac.uk

Table 2: Tin Powder Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

| Reagent/Condition | Role/Purpose |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | Starting material |

| Tin powder | Reducing agent precursor |

| Ethanol/Hydrochloric Acid | Reaction medium and generation of SnCl₂ |

| Reflux | Provides thermal energy for the reaction |

This table outlines the components and conditions for the tin powder reduction method.

Alternative Routes and Their Synthetic Efficiency

While the Ullmann coupling followed by reduction is a standard method, alternative synthetic strategies have been explored to potentially improve efficiency or utilize different starting materials.

Palladium-catalyzed homocoupling reactions present an alternative to the copper-catalyzed Ullmann reaction for the formation of the biphenyl (B1667301) core. vanderbilt.edu However, for sterically hindered systems like those required for some substituted biphenyls, palladium-assisted C-C coupling methods have been reported to be less effective. vanderbilt.edu For instance, the synthesis of some tetra-ortho-substituted biphenyls relies on Ullmann coupling due to the limitations of palladium-catalyzed methods. vanderbilt.edu Nickel(0)-catalyzed homocoupling of aryl halides is another possibility, but the presence of zinc dust required for this reaction may not be compatible with nitro groups. vanderbilt.edu

The choice of synthetic route is often influenced by the availability and cost of the starting materials. researchgate.net The primary precursor for the most common route, 2,5-dibromonitrobenzene, is a readily available chemical. ossila.com Alternative syntheses may start from different precursors, such as the palladium-catalyzed homocoupling of o-nitrobenzoic acid to form 2,2'-dinitro-1,1'-biphenyl, which can then be further functionalized. researchgate.net The availability of various halogenated biphenyls and diaminobiphenyls also opens up different synthetic possibilities, though steric hindrance can be a limiting factor in subsequent reactions. researchgate.net

An in-depth examination of the synthetic methodologies and reaction pathways of this compound reveals its versatility as a precursor in the development of more complex molecular architectures. The presence of two distinct reactive sites—the amino groups at the 4 and 4' positions and the bromo groups at the 2 and 2' positions—allows for a variety of functionalization and derivatization reactions. This article focuses specifically on the chemical transformations involving the diamino moieties.

Advanced Spectroscopic and Computational Characterization of 4,4 Diamino 2,2 Dibromobiphenyl and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. In the case of 4,4'-Diamino-2,2'-dibromobiphenyl, the FT-IR spectrum reveals key vibrational modes. The purity and structure of the compound, synthesized via the reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl, are confirmed by its FT-IR spectrum alongside other analytical methods. whiterose.ac.uk

The presence of the amino (-NH₂) groups is typically characterized by stretching vibrations in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-N stretching vibrations of the aromatic amine can be observed in the 1250-1360 cm⁻¹ range. Furthermore, the C-Br stretching vibrations are anticipated at lower frequencies, generally in the 500-700 cm⁻¹ region. whiterose.ac.uk

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 1600-1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1360 | C-N Stretch | Aromatic Amine |

| 500-700 | C-Br Stretch | Bromoalkane |

Note: The exact peak positions can vary based on the sample preparation and the specific molecular environment.

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. whiterose.ac.uk The chemical shifts of these protons are influenced by the electron-donating amino groups and the electron-withdrawing bromine atoms. The amino protons themselves would likely appear as a broad signal. The aromatic protons on each ring would exhibit splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, due to the molecule's symmetry, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon environments. whiterose.ac.uk The carbon atoms attached to the amino groups would be shifted upfield compared to those in unsubstituted benzene, while the carbons bonded to bromine would be shifted downfield. The quaternary carbons (those bonded to other carbons and the bromine atom) would also be identifiable.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.0-5.0 | broad singlet | -NH₂ |

| ¹H | ~6.5-7.5 | multiplet | Aromatic protons |

| ¹³C | ~140-150 | C-NH₂ | |

| ¹³C | ~110-135 | Aromatic CH | |

| ¹³C | ~110-120 | C-Br |

Note: These are predicted values and the actual experimental values can differ based on the solvent and other experimental conditions.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons and for linking different fragments of the molecule. For instance, it can show correlations from the aromatic protons to the carbon atoms of the other phenyl ring, confirming the biphenyl (B1667301) linkage. ox.ac.uk

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can provide information about the spatial proximity of atoms, which is crucial for determining the conformation of the molecule, such as the dihedral angle between the two phenyl rings. diva-portal.org

By combining these advanced NMR techniques, a complete and detailed structural elucidation of this compound can be achieved. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound and its derivatives, providing essential information on molecular weight, purity, and structural integrity through fragmentation analysis.

GC-MS for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. cloudfront.net In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column. fison.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (342.03 g/mol ), along with characteristic isotopic peaks due to the presence of two bromine atoms (79Br and 81Br). achemblock.com The fragmentation patterns can reveal the loss of amino groups, bromine atoms, and cleavage of the biphenyl linkage, further confirming the compound's structure. The retention time from the gas chromatograph, combined with the mass spectrum, offers a high degree of confidence in the sample's identity and purity. fison.com

Table 1: GC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Value |

| Column Type | DB-5MS |

| Column Dimensions | 30 m × 0.25 mm × 0.25 µm |

| Inlet Temperature | 260 °C |

| Injection Mode | Splitless |

| Carrier Gas | High purity He |

| Carrier Gas Flow Rate | 1.2 mL/min |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 270 °C |

| Scan Range | 35-350 amu |

| This table presents typical GC-MS conditions for the analysis of azo dyes, which are structurally related to the target compound. fison.com |

MALDI-TOF Mass Spectrometry for Larger Derivatives

For larger, non-volatile derivatives of this compound, such as polymers and macrocycles, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a more suitable technique. bruker.commdpi.com This soft ionization method allows for the analysis of large molecules with minimal fragmentation. mdpi.com

In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy. bruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated in an electric field and separated based on their time-of-flight to the detector. bruker.com

This technique has been successfully used to characterize macrocycles synthesized from the palladium-catalyzed amination of 4,4'-dibromobiphenyl (B48405) with various polyamines. semanticscholar.org The MALDI-TOF spectra of the reaction mixtures confirmed the formation of the desired cyclodimers and also allowed for the identification of intermediate species and side products, such as cyclic trimers. semanticscholar.org The ability to determine the molecular weight distribution of polymeric derivatives is another key advantage of MALDI-TOF. mit.edu

Table 2: MALDI-TOF Analysis of Macrocycles from 4,4'-dibromobiphenyl

| Reactant | Product | Expected m/z |

| 4,4'-dibromobiphenyl + trioxadiamine | Cyclic Dimer | 6c |

| 4,4'-dibromobiphenyl + trioxadiamine | Cyclic Trimer | 7c |

| This table shows examples of macrocyclic products derived from 4,4'-dibromobiphenyl that can be analyzed by MALDI-TOF MS. semanticscholar.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are invaluable tools for investigating the electronic structure and photophysical properties of this compound and its derivatives.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the conjugated biphenyl system.

The position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings. The amino groups (-NH2) are strong auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Conversely, the electron-withdrawing bromo groups (-Br) can also influence the electronic transitions. The dihedral angle between the two phenyl rings, which is affected by the ortho-bromo substituents, also plays a significant role in the extent of π-conjugation and thus the UV-Vis spectrum.

Table 3: General Wavelength Ranges for Colors in the Visible Spectrum

| Color | Wavelength Range (nm) |

| Violet | 400 - 420 |

| Indigo | 420 - 440 |

| Blue | 440 - 490 |

| Green | 490 - 570 |

| Yellow | 570 - 585 |

| Orange | 585 - 620 |

| Red | 620 - 780 |

| This table provides a general reference for the relationship between absorbed wavelength and observed color. msu.edu |

Photophysical Property Analysis in Derived Materials

The photophysical properties of materials derived from this compound, such as polymers and functional dyes, are of significant interest for applications in organic electronics. appleacademicpress.com Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is a key technique in this area.

For instance, polyimides derived from bromo-containing dianhydrides have been synthesized and their photophysical properties investigated. nih.gov The introduction of bromine atoms can influence the material's emission wavelength, quantum yield, and fluorescence lifetime. These properties are crucial for the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ossila.com The study of semiconducting polymers often involves a detailed analysis of their photoluminescence and electroluminescence characteristics to understand the fundamental processes of light emission. appleacademicpress.com

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to predict the properties of this compound and its derivatives. Methods like Density Functional Theory (DFT) can be used to model the geometric and electronic structure of these molecules.

Theoretical calculations can also provide insights into the reaction mechanisms of processes involving this compound, such as its polymerization or its role in the formation of complex heterocyclic structures. For example, understanding the interdependence between molecular adsorption configurations and surface-supported reactions is an area where computational studies have provided significant insights. arxiv.org

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process typically involves functionals like B3LYP combined with basis sets such as 6-31G(d) or larger ones like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The optimization algorithm systematically adjusts the positions of the atoms until the forces on each atom are negligible, resulting in a stable, low-energy conformation. researchgate.net

Analysis of Bond Lengths and Dihedral Angles

Once the molecular geometry is optimized, a detailed analysis of its structural parameters can be performed. Key parameters for this compound include the carbon-carbon bond lengths within the phenyl rings, the central C-C bond connecting the two rings, the C-N bonds of the amino groups, and the C-Br bonds.

A critical parameter in biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to the steric hindrance caused by the bulky bromine atoms at the ortho (2 and 2') positions, this compound is expected to adopt a non-planar, or "skew," conformation. nih.gov This twisting is a result of the repulsion between the ortho-substituents. DFT calculations on similar substituted biphenyls have shown that such substitutions significantly increase the torsional strain and the resulting dihedral angle. nih.gov This deviation from planarity has profound effects on the molecule's conjugation, electronic properties, and potential for forming ordered structures.

Below is a representative table of what DFT calculations would yield for the optimized geometric parameters of this compound.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C1-C1') | Inter-ring bond length | ~1.49 Å |

| r(C2-C-Br) | Carbon-Bromine bond length | ~1.91 Å |

| r(C4-C-N) | Carbon-Nitrogen bond length | ~1.40 Å |

| d(C2-C1-C1'-C2') | Inter-ring dihedral angle | ~65° - 75° |

HOMO-LUMO Gap Analysis and Charge Transfer Character

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic excitation. researchgate.net

DFT calculations are a standard method for determining the energies of these frontier orbitals. irjweb.com For this compound, the electron-donating amino (-NH₂) groups are expected to raise the energy of the HOMO, while the electronegative bromine atoms will influence the orbital energies, particularly the LUMO. The analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. The spatial distribution of the HOMO and LUMO indicates the regions that act as electron donors and acceptors, respectively.

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -5.2 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.1 eV | Energy gap indicating electronic excitability |

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following a successful geometry optimization, harmonic vibrational frequency calculations are performed using DFT. These calculations predict the frequencies of the normal modes of vibration of the molecule. figshare.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis allows for the assignment of specific spectral bands to particular molecular motions, such as N-H stretching of the amino groups, C-Br stretching, C=C stretching within the aromatic rings, and C-H bending modes. researchgate.netfigshare.com This detailed assignment provides a powerful link between the observed spectrum and the molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Assignment |

|---|---|---|

| ν(N-H) asym | ~3450 cm⁻¹ | Asymmetric N-H stretch |

| ν(N-H) sym | ~3360 cm⁻¹ | Symmetric N-H stretch |

| ν(C=C) | ~1610 cm⁻¹ | Aromatic ring C=C stretch |

| δ(N-H) | ~1590 cm⁻¹ | N-H scissoring/bending |

| ν(C-N) | ~1280 cm⁻¹ | C-N stretch |

| ν(C-Br) | ~650 cm⁻¹ | C-Br stretch |

NMR Chemical Shift Predictions

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. faccts.de

To predict the ¹H and ¹³C NMR spectra for this compound, the GIAO-DFT calculation would be performed on its optimized geometry. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. faccts.de For flexible molecules, it is often necessary to perform a conformational search and compute a Boltzmann-weighted average of the chemical shifts of the most stable conformers to get an accurate prediction. cam.ac.uk

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | ~138 | H3 | ~7.20 |

| C2 | ~118 | H5 | ~6.75 |

| C3 | ~130 | H (NH₂) | ~4.50 |

| C4 | ~145 | ||

| C5 | ~116 | ||

| C6 | ~120 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction involving this compound, such as in electropolymerization, cross-coupling reactions, or nucleophilic substitution.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl typically involves a multi-step process that begins with the Ullmann coupling of a compound like 2,5-dibromonitrobenzene to form the 4,4'-dibromo-2,2'-dinitrobiphenyl intermediate. ossila.com This is followed by the reduction of the nitro groups to amines. whiterose.ac.uk A common method for this reduction uses tin (Sn) powder in the presence of concentrated hydrochloric acid (HCl) and ethanol (B145695). whiterose.ac.ukmdpi.com

While effective, this classical approach presents sustainability challenges, including the use of stoichiometric amounts of metal reductants and strong acids, which generate significant waste. Future research is increasingly directed towards developing greener and more efficient synthetic pathways. Key areas of investigation include:

Catalytic Hydrogenation: Replacing metal/acid reduction systems with catalytic hydrogenation represents a significant step towards sustainability. This would involve using hydrogen gas with a heterogeneous or homogeneous catalyst (e.g., palladium, platinum, or nickel) to reduce the dinitro precursor. This method typically produces water as the primary byproduct, drastically reducing waste.

Improved Coupling Reactions: The initial Ullmann coupling often requires high temperatures and copper catalysts. ossila.com Research into alternative cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could offer milder reaction conditions, higher yields, and a broader tolerance of functional groups, potentially streamlining the synthesis of the biphenyl (B1667301) backbone.

Flow Chemistry: Implementing continuous flow processes for both the coupling and reduction steps can enhance safety, improve reaction control, and allow for easier scalability. Flow chemistry can minimize solvent usage and improve energy efficiency compared to traditional batch processing.

| Method | Reducing Agent/Catalyst | Advantages | Sustainability Challenges | Reference |

|---|---|---|---|---|

| Classical Reduction | Tin (Sn) / Hydrochloric Acid (HCl) | Established and reliable procedure. | Generates significant metallic and acidic waste; stoichiometric reagents. | whiterose.ac.ukmdpi.com |

| Future - Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Atom-economical; water is the main byproduct; catalytic quantities of metal. | Requires handling of flammable H₂ gas; potential for catalyst poisoning. | |

| Future - Transfer Hydrogenation | Formic acid, ammonium (B1175870) formate | Avoids high-pressure H₂ gas; milder conditions. | May require specific catalysts; byproduct generation depends on the hydrogen donor. |

Exploration of New Catalytic Applications

The diamino functionality of this compound makes it an excellent precursor for the synthesis of complex ligands for catalysis. The two amino groups can be readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands, particularly in their tetradentate ONNO form, can chelate with various transition metals to create active catalysts. mdpi.com

Emerging research aims to explore the catalytic potential of metal complexes derived from this compound in a variety of organic transformations. The presence of bromine atoms at the 2,2'-positions offers a unique opportunity to sterically and electronically tune the catalytic pocket. Future research directions include:

Asymmetric Catalysis: By using chiral aldehydes in the Schiff base condensation, chiral ligands can be synthesized. Metal complexes of these ligands could be investigated for applications in asymmetric synthesis, such as asymmetric oxidation, reduction, or carbon-carbon bond-forming reactions.

Oxidation Catalysis: Schiff base complexes involving metals like iron, copper, and ruthenium have demonstrated utility in the oxidation of alcohols. mdpi.com Derivatives of this compound could be used to develop robust catalysts for selective oxidation reactions, which are fundamental in industrial chemistry.

Photocatalysis: Incorporating this diamine into larger conjugated systems or metal-organic frameworks (MOFs) could yield new materials for photocatalysis. The electronic properties of the biphenyl core, tunable via the bromo-substituents, could be harnessed to facilitate light-driven chemical reactions.

Advanced Materials Development with Tailored Properties

This compound serves as a critical monomer for the creation of high-performance polymers and organic functional materials. Its rigid structure, combined with the reactive amino groups, allows for its incorporation into polymer chains, while the bromine atoms provide a site for post-polymerization modification or influence material properties like thermal stability and solubility. whiterose.ac.uk

Future research is focused on designing and synthesizing novel materials with properties tailored for specific, high-tech applications:

High-Performance Polymers: The diamine is a building block for polyimides and polyamides. The bromine atoms are expected to enhance thermal stability and flame retardancy. Future work will likely focus on creating copolymers by blending this compound with other diamines to fine-tune properties like the glass transition temperature (Tg), solubility, and mechanical strength for applications in aerospace and electronics.

Organic Electronics: The molecule is a key intermediate in the synthesis of carbazole-based materials, which are widely used in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The reduction of its dinitro precursor yields 4,4'-dibromobiphenyl-2,2'-diamine, a direct precursor to carbazoles. ossila.com By functionalizing the bromine atoms through cross-coupling reactions, the electronic properties (e.g., HOMO/LUMO levels, band gap) of the resulting materials can be precisely engineered for improved device efficiency and stability. whiterose.ac.uk

Membranes for Gas Separation: Polymers derived from sterically hindered diamines can exhibit high free volume, making them suitable for gas separation membranes. The twisted structure of this compound makes it an attractive candidate for developing new polymer-based membranes with high permeability and selectivity for gases like CO₂ and H₂.

| Material Class | Key Intermediate | Target Properties | Emerging Application | Reference |

|---|---|---|---|---|

| High-Performance Polyimides | This compound | High thermal stability (Tg), flame retardancy, processability. | Aerospace components, flexible electronics. | |

| Organic Semiconductors | 2,7-Dibromo-9H-carbazole (from the diamine) | Tuned HOMO/LUMO levels, high charge carrier mobility, thermal stability. | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. | ossila.com |

| Conjugated Polymers | This compound | Low band gap energy, good solubility, high open-circuit voltage. | Donor materials in bulk heterojunction organic solar cells. | whiterose.ac.uk |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for rational design in all the areas mentioned above. Combining experimental techniques with computational modeling provides powerful insights into reaction mechanisms, molecular geometries, and electronic structures. mdpi.com

Future research will increasingly rely on this integrated approach:

Reaction Pathway Elucidation: Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction intermediates and transition states for both the synthesis of the compound and its subsequent polymerization or derivatization. This can help optimize reaction conditions and predict the feasibility of new synthetic routes. For instance, DFT can model the HOMO-LUMO gaps and charge distributions to understand reactivity.

Predicting Material Properties: Computational screening can predict the electronic and photophysical properties of virtual libraries of polymers and small molecules derived from this compound. This allows researchers to identify promising candidates for synthesis and testing, accelerating the discovery of new materials for OLEDs and OPVs. DFT calculations, for example, can predict how bromine substitution increases torsional strain and affects conjugation.

Understanding Intermolecular Interactions: In the solid state, the performance of materials is heavily influenced by how molecules pack and interact. Integrated experimental (e.g., X-ray crystallography) and computational studies can reveal the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, guiding the design of materials with desired morphologies and charge transport properties. mdpi.com Studies on similar molecules have shown that chemisorption behavior on surfaces can decisively influence reaction pathways, a phenomenon that can be unraveled by combining scanning tunneling microscopy with DFT calculations. arxiv.org

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 4,4'-diamino-2,2'-dibromobiphenyl, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, halogenated biphenyl precursors (e.g., 4,4'-dibromobiphenyl) can undergo amination using ammonia or amines under catalytic conditions. Purification typically involves recrystallization in polar solvents (e.g., methanol or ethanol) under reflux to remove unreacted precursors and byproducts . For high-purity yields (>98%), column chromatography with silica gel or preparative HPLC is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the positions of amino and bromine groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies N–H stretching (3200–3400 cm) and C–Br vibrations (500–600 cm).

- X-Ray Crystallography : Resolves crystal packing and bond angles. Software like SHELXL refines structural parameters using diffraction data .

Q. What are the key storage conditions to maintain stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.